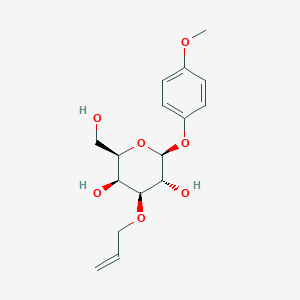

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside

Descripción general

Descripción

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl groups of galactopyranoside, followed by allylation at the 3-O position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction might yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is used in various scientific research applications, including:

Chemistry: Studying carbohydrate chemistry and glycosylation reactions.

Biology: Investigating protein-glycan interactions and glycan roles in cellular processes.

Medicine: Exploring potential therapeutic applications related to glycobiology.

Industry: Developing biochemical assays and diagnostic tools.

Mecanismo De Acción

The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-beta-D-galactopyranoside: Similar structure but with additional benzylidene protection.

4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside: Similar structure with benzyl protection at the 2-O position.

Uniqueness

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of an allyl group at the 3-O position. This unique structure allows it to interact differently with enzymes and proteins compared to other similar compounds, making it valuable for specific research applications.

Actividad Biológica

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside (CAS Number: 144985-19-3) is a compound that has garnered interest in the fields of organic chemistry and biomedicine due to its potential biological activities. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 326.34 g/mol

- Density : 1.305 g/cm³

- Melting Point : 141.0 to 145.0 °C

- Boiling Point : 538.93 °C at 760 mmHg

- Flash Point : 279.74 °C

These properties suggest that the compound is stable under various conditions, making it suitable for laboratory studies and potential applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can disrupt metabolic pathways in target organisms.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Effects

Several studies have investigated the antimicrobial activity of this compound:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported a minimum inhibitory concentration (MIC) of less than 100 µg/mL against these bacteria, indicating significant antibacterial properties .

- Mechanism of Action Against Bacteria : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis and interference with cellular processes essential for bacterial survival .

Case Studies

- Study on Antimicrobial Agents :

- In Vitro Studies :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 326.34 g/mol |

| Density | 1.305 g/cm³ |

| Melting Point | 141.0 - 145.0 °C |

| Boiling Point | 538.93 °C |

| Flash Point | 279.74 °C |

| Antimicrobial Activity (MIC) | <100 µg/mL against E. coli |

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDVGRALJDFCOJ-DGADGQDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573867 | |

| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144985-19-3 | |

| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.